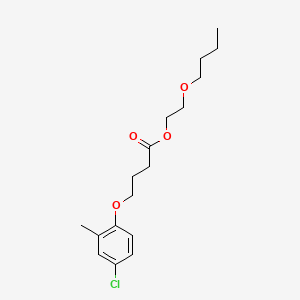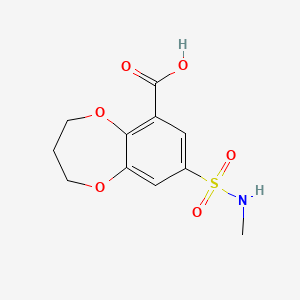![molecular formula C30H12Cl2O2 B12684187 6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione CAS No. 85153-39-5](/img/structure/B12684187.png)
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione is a complex organic compound with the molecular formula C₃₀H₁₂Cl₂O₂ It is characterized by its unique structure, which includes two chlorine atoms and two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of chlorine atoms and ketone groups. Common reagents used in these reactions include chlorinating agents and oxidizing agents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. The industrial process may also involve continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione involves its interaction with specific molecular targets. The chlorine atoms and ketone groups play a crucial role in its reactivity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6,14-Dibromoaceanthryleno[2,1-a]aceanthrylene-5,13-dione: Similar structure but with bromine atoms instead of chlorine.
6,14-Difluoroaceanthryleno[2,1-a]aceanthrylene-5,13-dione: Fluorine atoms replace chlorine atoms.
6,14-Dimethylaceanthryleno[2,1-a]aceanthrylene-5,13-dione: Methyl groups instead of chlorine atoms.
Uniqueness
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione is unique due to the presence of chlorine atoms, which influence its reactivity and potential applications. The chlorine atoms can be selectively substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.
Propiedades
Número CAS |
85153-39-5 |
|---|---|
Fórmula molecular |
C30H12Cl2O2 |
Peso molecular |
475.3 g/mol |
Nombre IUPAC |
12,26-dichlorooctacyclo[15.11.1.13,11.02,16.04,9.018,23.025,29.015,30]triaconta-1(29),2,4,6,8,11,13,15(30),16,18,20,22,25,27-tetradecaene-10,24-dione |
InChI |
InChI=1S/C30H12Cl2O2/c31-19-12-10-18-24-22-14-6-2-4-8-16(14)30(34)28-20(32)11-9-17(26(22)28)23(24)21-13-5-1-3-7-15(13)29(33)27(19)25(18)21/h1-12H |
Clave InChI |
MLJHQWODFQNJMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C5=C6C(=C(C=C5)Cl)C(=O)C7=CC=CC=C7C6=C4C8=C3C(=C(C=C8)Cl)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


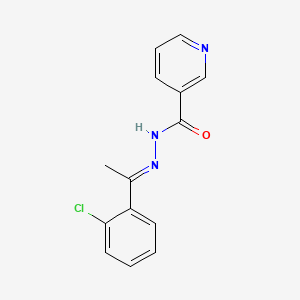
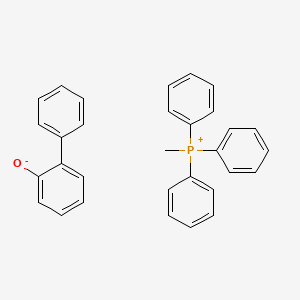
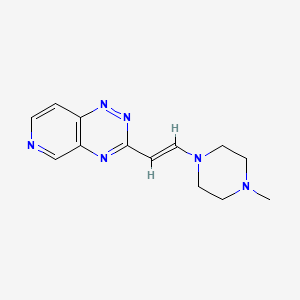
![3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide](/img/structure/B12684132.png)
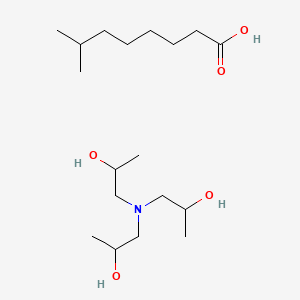
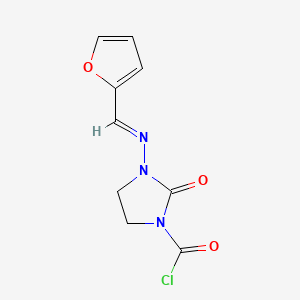
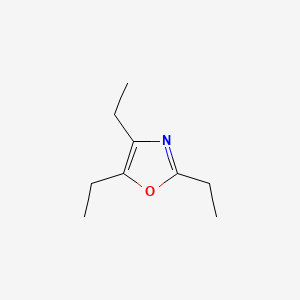
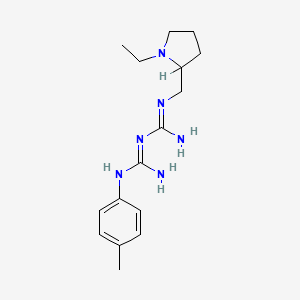
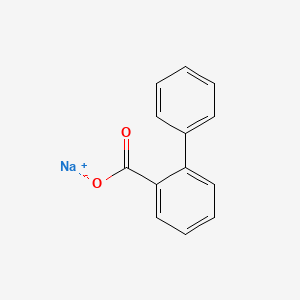
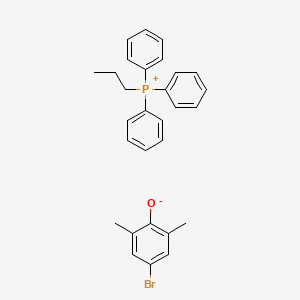
![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)
